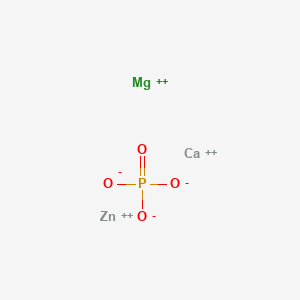

Phosphoric acid, calcium magnesium zinc salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phosphoric acid, calcium magnesium zinc salt is a complex inorganic compound that combines the elements phosphorus, calcium, magnesium, and zinc. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is often used in coatings, fertilizers, and as a nutritional supplement due to its beneficial properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of phosphoric acid, calcium magnesium zinc salt typically involves the reaction of phosphoric acid with calcium, magnesium, and zinc salts. One common method is the chemical conversion coating process, where phosphoric acid reacts with metal ions in a solution to form the desired compound. The reaction conditions often include a controlled pH, temperature, and concentration of reactants to ensure the formation of a stable and homogeneous product .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale chemical conversion processes. These processes involve the use of phosphoric acid baths containing calcium, magnesium, and zinc ions. The reaction is carefully monitored and controlled to produce high-quality coatings or salts that meet industrial standards. The use of accelerating agents such as nitrates, nitrites, and peroxides can enhance the reaction rate and improve the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Phosphoric acid, calcium magnesium zinc salt undergoes various chemical reactions, including:

Neutralization Reactions: Reacts with acids and bases to form salts and water.

Precipitation Reactions: Forms insoluble precipitates when mixed with certain reagents.

Complexation Reactions: Forms complex ions with other metal ions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various phosphates, such as calcium phosphate, magnesium phosphate, and zinc phosphate. These products have significant industrial and biological applications .

Applications De Recherche Scientifique

Phosphoric acid, calcium magnesium zinc salt has numerous scientific research applications:

Chemistry: Used in the synthesis of complex inorganic compounds and as a reagent in various chemical reactions.

Biology: Plays a role in nutrient utilization and metabolic processes in plants and animals.

Medicine: Used in supplements to provide essential minerals and in dental care products for remineralization of teeth.

Industry: Applied in coatings to improve corrosion resistance, wear resistance, and biocompatibility of metals

Mécanisme D'action

The mechanism of action of phosphoric acid, calcium magnesium zinc salt involves the release of calcium, magnesium, and zinc ions, which interact with biological molecules and cellular structures. These ions play crucial roles in various biochemical pathways, including bone mineralization, enzyme activation, and cellular signaling. The phosphate ions act as buffers and participate in energy metabolism and signal transduction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Calcium Phosphate: Commonly used in supplements and fertilizers.

Magnesium Phosphate: Used in medicine and as a food additive.

Zinc Phosphate: Applied in coatings and as a corrosion inhibitor.

Uniqueness

Phosphoric acid, calcium magnesium zinc salt is unique due to its combination of multiple essential minerals, which provides a broader range of applications and benefits compared to individual phosphates. Its ability to improve the properties of coatings and its role in biological systems make it a valuable compound in various fields .

Propriétés

Numéro CAS |

68052-05-1 |

|---|---|

Formule moléculaire |

CaMgO4PZn+3 |

Poids moléculaire |

224.7 g/mol |

Nom IUPAC |

calcium;magnesium;zinc;phosphate |

InChI |

InChI=1S/Ca.Mg.H3O4P.Zn/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);/q2*+2;;+2/p-3 |

Clé InChI |

UYIPPRMENLKSKD-UHFFFAOYSA-K |

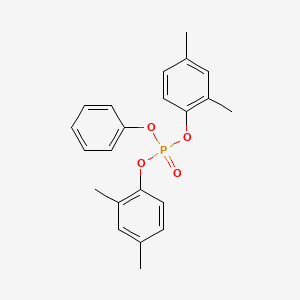

SMILES canonique |

[O-]P(=O)([O-])[O-].[Mg+2].[Ca+2].[Zn+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13774593.png)

![(SP-4-3)-Dicarbonylchloro(1H-pyrrolo[2,3-b]pyridine-N7)rhodium](/img/structure/B13774609.png)